Ácido butírico-d8

Descripción general

Descripción

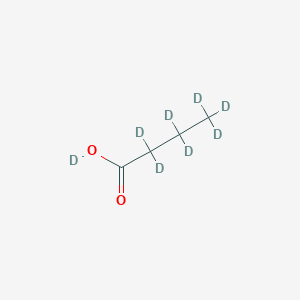

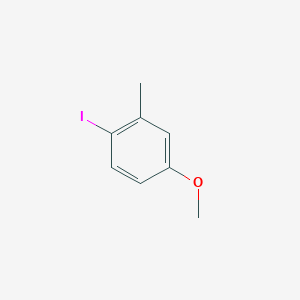

Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .

Molecular Structure Analysis

The linear formula of Butyric acid-d8 is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .

Chemical Reactions Analysis

While specific chemical reactions involving Butyric acid-d8 are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .

Physical And Chemical Properties Analysis

Butyric acid-d8 is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Producción avícola

El ácido butírico-d8 se utiliza en la producción avícola para mejorar la salud intestinal, el rendimiento y la calidad de los huevos. Actúa como una fuente de energía primaria para los colonocitos y ayuda en la diferenciación y maduración de las células intestinales. Su eficacia contra bacterias patógenas como Salmonella spp. y Escherichia coli lo convierte en una alternativa potencial a los promotores del crecimiento antibióticos .

Producción de biocombustibles

En el campo de los biocombustibles, el ácido butírico-d8 es un componente clave en el proceso de producción. Clostridium tyrobutyricum, un microorganismo utilizado para la producción industrial de bio-butirato, se beneficia de los mecanismos de conducción metabólica proporcionados por el ácido butírico-d8. Esto ayuda en la síntesis eficiente de butirato, que es crucial para el desarrollo de biocombustibles .

Investigación del cáncer

El papel del ácido butírico-d8 como inhibidor de la desacetilasa de histonas (HDACi) ha llevado a su aplicación en la investigación del cáncer. Se está estudiando su eficacia como un posible tratamiento contra el cáncer, particularmente debido a su principal fuente de energía para las células epiteliales intestinales, que ayuda a mantener la homeostasis colónica .

Industria alimentaria

El compuesto se utiliza como agente aromatizante en la industria alimentaria. Sus derivados son importantes para impartir sabores y aromas específicos en varios productos alimenticios, mejorando el atractivo para el consumidor .

Síntesis química

El ácido butírico-d8 sirve como precursor en la síntesis de varios productos químicos. Sus derivados se utilizan en la producción de diferentes compuestos utilizados en productos farmacéuticos, cosméticos y otras aplicaciones industriales .

Alimento para animales

En la cría de animales, los derivados del ácido butírico-d8 se añaden a los piensos para mejorar la salud intestinal y proteger al ganado de los microbios dañinos. Con la restricción de los antibióticos, se espera que la demanda de estos derivados aumente, proporcionando una alternativa sostenible para el crecimiento y la salud de los animales .

Aplicaciones farmacéuticas

El ácido butírico-d8 participa en la industria farmacéutica como intermedio en la síntesis de fármacos. Sus propiedades pueden influir en la absorción y eficacia de ciertos medicamentos, lo que lo convierte en un componente valioso en la formulación de fármacos .

Industria cosmética

Por último, el ácido butírico-d8 encuentra su aplicación en la industria cosmética. Se utiliza en la formulación de productos para el cuidado de la piel, donde puede ayudar a mantener el equilibrio del pH de la piel y garantizar la estabilidad del producto .

Mecanismo De Acción

Target of Action

Butyric acid-d8, a chemically stable isotope-labeled form of butyric acid, primarily targets the G protein-coupled receptors (GPCRs) and histone deacetylases . It is produced in the human body by the gut microbiota during the fermentation of dietary fibers . The compound’s primary targets play a crucial role in regulating host processes .

Mode of Action

Butyric acid-d8 interacts with its targets, leading to significant changes in cellular processes. It inhibits the deacetylation and dephosphorylation of histones, making the DNA more accessible and ultimately improving transcription rates and cell-specific productivities . It also activates GPCRs, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The main metabolic pathway of butyric acid-d8 involves the transformation of crotonyl CoA into butyryl CoA, which is then reduced to butyric acid . This process is catalyzed by various enzymes, including Beta-ketoacyl reductase . The production of butyric acid sets the stage for the subsequent generation of other fatty acids .

Pharmacokinetics

It is known that the compound can readily permeate the cytoplasm .

Result of Action

The action of butyric acid-d8 leads to molecular and cellular effects such as inhibition of cell proliferation and impact on histone modification . These translate into subsequently enhanced mechanisms of protein biosynthesis, regulation of transcription, messenger RNA processing and transport, ribosomal translation, and cellular trafficking of IgG intermediates .

Action Environment

The action, efficacy, and stability of butyric acid-d8 can be influenced by various environmental factors. For instance, the presence of dietary fibers in the gut environment can enhance the production of butyric acid-d8 by the gut microbiota

Safety and Hazards

Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-FNQDQTMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584364 | |

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202468-80-2 | |

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202468-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)

![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)